Methyl 4-Chloro-2,6-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Chloro-2,6-dinitrobenzoate is an organic compound with the molecular formula C8H5ClN2O6 and a molecular weight of 260.59 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methyl ester group, a chlorine atom, and two nitro groups at the 2 and 6 positions on the benzene ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-Chloro-2,6-dinitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-chlorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Chloro-2,6-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 4-chloro-2,6-diaminobenzoate.
Ester Hydrolysis: Formation of 4-chloro-2,6-dinitrobenzoic acid.
Scientific Research Applications
Methyl 4-Chloro-2,6-dinitrobenzoate is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Utilized in biochemical assays and studies to investigate the effects of nitroaromatic compounds on biological systems.
Medicinal Chemistry: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of Methyl 4-Chloro-2,6-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components . These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Methyl 4-Chloro-2,6-dinitrobenzoate can be compared with other similar compounds, such as:
Methyl 4-Chloro-3,5-dinitrobenzoate: Similar structure but with nitro groups at different positions, leading to different reactivity and applications.
Methyl 2,4-Dinitrobenzoate: Lacks the chlorine atom, resulting in different chemical properties and uses.
Methyl 3,5-Dinitrobenzoate: Similar nitro group positioning but without the chlorine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 4-chloro-2,6-dinitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANMWPWYANJDGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603504 |
Source
|
Record name | Methyl 4-chloro-2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100418-47-1 |
Source
|
Record name | Methyl 4-chloro-2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.